molecular formula C7H17NO B6155208 6-methoxyhexan-1-amine CAS No. 60730-30-5

6-methoxyhexan-1-amine

Cat. No.: B6155208
CAS No.: 60730-30-5
M. Wt: 131.2
InChI Key:
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Description

6-Methoxyhexan-1-amine is an organic compound with the molecular formula C7H17NO It is a primary amine with a methoxy group attached to the sixth carbon of a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxyhexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 6-methoxyhexan-1-ol with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogenation conditions to facilitate the conversion of the alcohol to the amine.

Another method involves the use of hexamethylenetetramine (HMTA) in the Delepine reaction, where 6-methoxyhexyl chloride reacts with HMTA, followed by acidic hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The starting material, 6-methoxyhexan-1-ol, is subjected to catalytic hydrogenation in the presence of ammonia. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

6-Methoxyhexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxyhexan-1-amine involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Hexan-1-amine: Lacks the methoxy group, making it less versatile in certain reactions.

    6-Methoxyhexan-2-amine: The position of the amine group affects its reactivity and applications.

    Methoxyhexane: Lacks the amine group, limiting its use in amine-specific reactions.

Uniqueness

6-Methoxyhexan-1-amine is unique due to the presence of both a methoxy group and a primary amine group on a hexane chain. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

60730-30-5

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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